5-Aminotetraméthyl Rhodamine

Vue d'ensemble

Description

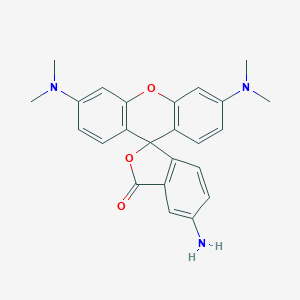

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Applications De Recherche Scientifique

Biological Assays

5-Aminotetramethyl Rhodamine is widely used in biological research due to its fluorescence properties. It serves as a vital tool in:

- Fluorescence Microscopy : Used for visualizing cellular structures and processes.

- Flow Cytometry : Helps quantify cells based on their fluorescence intensity.

- ELISA (Enzyme-Linked Immunosorbent Assay) : Acts as a reporter dye for detecting specific proteins.

Case Study : A study demonstrated the use of 5-Amino-TMR in tracking cellular uptake of drug molecules. The dye was conjugated to a drug compound, allowing researchers to visualize the internalization process in real-time using fluorescence microscopy.

Environmental Monitoring

The compound is effective in environmental studies, particularly as a tracer dye:

- Water Quality Assessment : Used to trace the movement of pollutants in water bodies.

- Hydrological Studies : Helps determine water flow rates and dispersion patterns.

Case Study : In a hydrological study conducted on a river system, 5-Amino-TMR was injected into the water to monitor its dispersion. Data collected from various monitoring stations indicated the dye's travel time and dilution rates, providing insights into water quality management strategies.

Material Science

In material science, 5-Aminotetramethyl Rhodamine is utilized for:

- Dye-Sensitized Solar Cells (DSSCs) : Enhances light absorption and energy conversion efficiency.

- Optical Sensors : Used in developing sensors that detect specific ions or molecules based on fluorescence changes.

Case Study : Research on DSSCs incorporating 5-Amino-TMR showed improved efficiency due to enhanced light harvesting capabilities. The study highlighted the dye's role in increasing the overall performance of solar cells under varied light conditions.

Comparative Data Table

The following table summarizes the key applications of 5-Aminotetramethyl Rhodamine along with their respective benefits:

| Application Area | Description | Benefits |

|---|---|---|

| Biological Assays | Fluorescence microscopy, flow cytometry, ELISA | High sensitivity and specificity |

| Environmental Monitoring | Tracing pollutants in water bodies | Effective for real-time monitoring |

| Material Science | Used in DSSCs and optical sensors | Enhances performance and efficiency |

Mécanisme D'action

Target of Action

5-Aminotetramethyl Rhodamine, also known as 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one, is a derivatized rhodamine compound . It is primarily used as a fluorescent probe in the field of biochemistry and cell biology . The primary targets of this compound are proteins, nucleic acids, and cellular molecules that it labels for imaging and fluorescence detection .

Mode of Action

The compound works by binding to its targets and emitting fluorescence when excited at a specific wavelength . This fluorescence can then be detected and used to visualize the location and movement of the target molecules within cells .

Biochemical Pathways

The exact biochemical pathways affected by 5-Aminotetramethyl Rhodamine are dependent on the specific targets it is used to label. It is widely used in various biochemical and cellular pathways for the purpose of visualizing and tracking the movement of proteins, nucleic acids, and other cellular molecules .

Pharmacokinetics

As a research tool, it is typically applied directly to cells in a laboratory setting, and its bioavailability would depend on the specific experimental conditions .

Result of Action

The primary result of the action of 5-Aminotetramethyl Rhodamine is the production of fluorescence that allows for the visualization of its target molecules . This can provide valuable information about the location, movement, and interactions of these molecules within cells, contributing to our understanding of various cellular processes .

Action Environment

The action, efficacy, and stability of 5-Aminotetramethyl Rhodamine can be influenced by various environmental factors. For example, the pH of the environment can affect the fluorescence intensity of rhodamines . Additionally, the compound’s effectiveness can be influenced by the presence of other molecules that may interfere with its binding to its targets or its fluorescence emission . Proper experimental controls and conditions are therefore crucial for ensuring the effective use of this compound as a fluorescent probe .

Analyse Biochimique

Biochemical Properties

5-Aminotetramethyl Rhodamine plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules, often serving as a fluorescent probe. For instance, it has been used to label proteins and nucleic acids, allowing researchers to track these molecules in live cells and tissues. The compound’s fluorescence properties enable the visualization of biochemical processes in real-time, providing insights into the dynamics of enzyme-substrate interactions, protein folding, and other molecular events .

Cellular Effects

5-Aminotetramethyl Rhodamine affects various types of cells and cellular processes. It influences cell function by integrating into cellular membranes and organelles, where it can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to localize in mitochondria, where it can affect mitochondrial membrane potential and ATP production . Additionally, its fluorescence properties make it a useful tool for studying cellular processes such as apoptosis, cell division, and intracellular transport .

Molecular Mechanism

The molecular mechanism of 5-Aminotetramethyl Rhodamine involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescence is often used to monitor these interactions. For instance, it can bind to specific proteins or nucleic acids, causing a change in fluorescence intensity that indicates the presence or activity of the target molecule . This property is particularly useful in studying the kinetics of enzyme reactions and the dynamics of protein-protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aminotetramethyl Rhodamine can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that 5-Aminotetramethyl Rhodamine is relatively stable under various conditions, but its fluorescence can diminish over time due to photobleaching . Long-term exposure to light and other environmental factors can lead to the degradation of the compound, affecting its performance in fluorescence-based assays .

Dosage Effects in Animal Models

The effects of 5-Aminotetramethyl Rhodamine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label cells and tissues without causing significant toxicity . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular membranes .

Metabolic Pathways

5-Aminotetramethyl Rhodamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, it can influence metabolic flux and metabolite levels, particularly in pathways related to energy production and oxidative stress .

Transport and Distribution

The transport and distribution of 5-Aminotetramethyl Rhodamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific organelles such as mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its uptake and retention .

Subcellular Localization

5-Aminotetramethyl Rhodamine exhibits specific subcellular localization, which affects its activity and function. The compound is often targeted to mitochondria, where it can influence mitochondrial function and dynamics . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Additionally, its fluorescence properties allow researchers to visualize its distribution within cells, providing insights into its role in cellular processes .

Méthodes De Préparation

The synthesis of 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the reaction of 2’,6’-dihydroxyacetophenone with 2-bromoacetophenone under modified Rap–Stoermer reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Analyse Des Réactions Chimiques

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Comparaison Avec Des Composés Similaires

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one can be compared with other benzofuran derivatives such as:

3’,6’-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.

6-(Dimethylamino)purine: Although not a benzofuran derivative, this compound shares the dimethylamino functional group and exhibits biological activities such as kinase inhibition.

Activité Biologique

5-Aminotetramethyl Rhodamine (5-Amino-TMR) is a derivative of rhodamine dyes, known for its distinctive fluorescent properties and biological applications. This article reviews the biological activity of 5-Aminotetramethyl Rhodamine, focusing on its chemotherapeutic potential, cellular interactions, and biocompatibility.

Overview of 5-Aminotetramethyl Rhodamine

5-Aminotetramethyl Rhodamine is characterized by its strong fluorescence and ability to penetrate cellular membranes. Its structural modifications enhance its interaction with biological targets, making it a valuable tool in both research and therapeutic contexts.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of 5-Aminotetramethyl Rhodamine on various cancer cell lines. The compound exhibits selective toxicity towards cancer cells compared to normal cells, which is crucial for minimizing side effects in therapeutic applications.

- IC50 Values :

- The half-maximal inhibitory concentration (IC50) values for 5-Aminotetramethyl Rhodamine against several cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8.7 |

| MiaPaca | 0.66 |

| MCF7 | 32.5 |

This table indicates that 5-Aminotetramethyl Rhodamine has a significantly lower IC50 in MDA-MB-231 cells, suggesting higher potency in this breast cancer model compared to others.

The mechanism by which 5-Aminotetramethyl Rhodamine exerts its effects involves mitochondrial targeting and the induction of apoptosis in cancer cells. The lipophilic nature of the dye allows it to accumulate in mitochondria, leading to increased oxidative stress and subsequent cell death .

Cellular Uptake and Interactions

The uptake of 5-Aminotetramethyl Rhodamine by cells is influenced by its hydrophobicity and charge. Enhanced cellular uptake is observed in cancer cells due to their unique membrane dynamics compared to normal cells. Studies indicate that the dye utilizes energy-dependent pathways for internalization rather than passive diffusion, which is more common in normal cells .

Live-Cell Imaging

5-Aminotetramethyl Rhodamine has been utilized successfully for live-cell imaging due to its excellent photostability and brightness. It can stain various cellular components, including mitochondria and cytoskeletal structures, enhancing the visualization of dynamic processes within live cells .

Safety Profile

The biocompatibility of 5-Aminotetramethyl Rhodamine is critical for its application in biological systems. Research shows that while it exhibits cytotoxicity at higher concentrations, its effective use in imaging and therapeutic contexts remains viable at lower concentrations where toxicity is minimized .

Case Studies

Several case studies have demonstrated the effectiveness of 5-Aminotetramethyl Rhodamine in various experimental settings:

- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with 5-Aminotetramethyl Rhodamine resulted in significant apoptosis as evidenced by flow cytometry analysis.

- Neuroblastoma Cells : Another study reported that neuroblastoma cells treated with the dye showed reduced viability and increased reactive oxygen species (ROS) production, indicating oxidative stress as a mechanism of action.

Propriétés

IUPAC Name |

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDBRTCWHLGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408315 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167095-10-5 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.